molecular formula C19H18BrN3O2S B2435705 2-bromo-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897454-94-3

2-bromo-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2435705
CAS No.: 897454-94-3
M. Wt: 432.34
InChI Key: DSEIQPYXCGREAG-UHFFFAOYSA-N
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Description

2-bromo-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and an imidazole ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a 1,2-diketone and an aldehyde in the presence of ammonium acetate.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Bromination: The benzamide derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.

    Coupling Reaction: Finally, the brominated benzamide is coupled with the thioether-imidazole derivative under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the benzamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The imidazole ring is a common pharmacophore in many biologically active compounds. This compound could be explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Given its structural features, this compound might exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research could focus on its efficacy and safety in various disease models.

Industry

In the chemical industry, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide would depend on its specific biological target. The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting enzyme activity. The benzamide group might interact with protein receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-(1H-imidazol-2-yl)ethyl)benzamide: Lacks the methoxyphenyl group, which could affect its biological activity and chemical reactivity.

    2-chloro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide: Substitution of bromine with chlorine might alter its reactivity and pharmacological profile.

    N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide:

Uniqueness

The presence of the bromine atom, the methoxyphenyl group, and the thioether linkage in 2-bromo-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide makes it unique. These features could confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-bromo-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-25-14-8-6-13(7-9-14)17-12-22-19(23-17)26-11-10-21-18(24)15-4-2-3-5-16(15)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEIQPYXCGREAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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